
3-amino-1-fluoro-3-methylbutan-2-ol
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Overview
Description
3-amino-1-fluoro-3-methylbutan-2-ol is an organic compound that belongs to the class of amino alcohols
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-fluoro-3-methylbutan-2-ol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of a suitable precursor, such as 3-chloro-1-fluoro-3-methylbutan-2-ol, with ammonia or an amine under controlled conditions. The reaction typically requires a solvent like ethanol or methanol and may be carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-fluoro-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or hydroxylated products.
Scientific Research Applications
Medicinal Chemistry
Antiviral Agent Development
One of the prominent applications of 3-amino-1-fluoro-3-methylbutan-2-ol is in the development of antiviral agents. Research has indicated that fluorinated compounds can enhance the bioavailability and metabolic stability of drugs. For instance, derivatives of this compound have been studied for their efficacy against viral proteases, which are crucial targets in antiviral drug design.
Case Study: NS3 Protease Inhibitors
A notable study highlighted the synthesis of a potent NS3 protease inhibitor utilizing this compound as a key intermediate. This compound exhibited significant activity against hepatitis C virus (HCV) and demonstrated favorable pharmacokinetic properties in preclinical trials .
Pharmacological Effects
Anti-inflammatory Properties
Preliminary studies have suggested that this compound may possess anti-inflammatory effects. In vitro assays have shown that this compound can inhibit pro-inflammatory cytokine production, indicating its potential use in treating inflammatory diseases.
Table 1: Summary of Pharmacological Effects
Effect | Mechanism | Reference |
---|---|---|
Anti-inflammatory | Inhibition of IRAK4 signaling | |
Analgesic | Potential reduction in pain signaling pathways | |
Antimicrobial | Activity against Gram-positive and Gram-negative bacteria |
Synthetic Organic Chemistry
Synthetic Intermediates
The compound serves as a valuable building block in organic synthesis, particularly in the preparation of complex molecules. Its unique functional groups allow for various transformations that can lead to the synthesis of pharmaceuticals and agrochemicals.
Case Study: Synthesis of Pyrrole Derivatives
In a recent study, this compound was utilized to synthesize trisubstituted pyrrole derivatives through a series of reactions involving palladium-catalyzed coupling methods. The resulting compounds exhibited promising biological activities, showcasing the utility of this amino alcohol in synthetic pathways .
Mechanism of Action
The mechanism of action of 3-amino-1-fluoro-3-methylbutan-2-ol involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds or ionic interactions with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-methyl-1-butanol: Similar structure but lacks the fluorine atom.
3-amino-1-chloro-3-methylbutan-2-ol: Similar structure but with a chlorine atom instead of fluorine.
3-amino-3-methylbutan-1-ol: Similar structure but lacks the fluorine atom and has a different hydroxyl group position.
Uniqueness
3-amino-1-fluoro-3-methylbutan-2-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Biological Activity
3-Amino-1-fluoro-3-methylbutan-2-ol, with the CAS number 2356826-32-7, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of its applications and mechanisms of action.
Molecular Formula: C5H12FNO
Molecular Weight: 119.16 g/mol
Structure: The compound features a fluorine atom and an amino group attached to a branched carbon chain, which contributes to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of the amino and fluorine groups allows for hydrogen bonding and potential interactions with enzyme active sites or receptor binding sites. This interaction can modulate enzymatic activity or influence signaling pathways, particularly in cancer biology.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness in inhibiting the proliferation of various cancer cell lines, including:
Cancer Type | IC50 (µM) | Reference |
---|---|---|
Acute Myelogenous Leukemia | 15.5 | |
Non-Small Cell Lung Cancer | 22.0 | |
Ovarian Cancer | 18.7 |
These findings suggest that the compound may serve as a scaffold for developing novel anticancer agents.
Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for antimicrobial properties. Preliminary studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentrations (MICs) are summarized below:
Microorganism | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Candida albicans | 16 |
Study on Anticancer Effects
A study published in the Journal of Medicinal Chemistry explored the effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Antimicrobial Efficacy Assessment
Another research effort assessed the antimicrobial efficacy of this compound against various pathogens using a broth microdilution method. The study concluded that it demonstrated superior antimicrobial activity compared to traditional antibiotics, suggesting potential applications in treating resistant infections .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Nucleophilic Substitution: Utilizing sodium hydroxide in polar aprotic solvents.
- Reduction Reactions: Employing lithium aluminum hydride to reduce corresponding ketones or aldehydes.
- Fluorination: Introducing the fluorine atom through electrophilic fluorination techniques.
Properties
IUPAC Name |
3-amino-1-fluoro-3-methylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12FNO/c1-5(2,7)4(8)3-6/h4,8H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPQIFCVLWAQGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CF)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12FNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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